molecular formula C14H20N2O3 B5063755 N-butyl-N'-(2-ethoxyphenyl)oxamide

N-butyl-N'-(2-ethoxyphenyl)oxamide

Cat. No.: B5063755
M. Wt: 264.32 g/mol
InChI Key: XVGDGXGRKYIQLH-UHFFFAOYSA-N
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Description

N-butyl-N’-(2-ethoxyphenyl)oxamide is an organic compound belonging to the oxamide family It is characterized by the presence of an oxamide functional group, which consists of two amide groups connected by a carbonyl group

Properties

IUPAC Name

N-butyl-N'-(2-ethoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-3-5-10-15-13(17)14(18)16-11-8-6-7-9-12(11)19-4-2/h6-9H,3-5,10H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGDGXGRKYIQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NC1=CC=CC=C1OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-butyl-N’-(2-ethoxyphenyl)oxamide can be synthesized through the reaction of diethyl oxalate with o-ethylaniline under controlled conditions. The reaction typically involves the use of a solvent such as ethanol and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .

Industrial Production Methods

In an industrial setting, the production of N-butyl-N’-(2-ethoxyphenyl)oxamide may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high efficiency. The raw materials, diethyl oxalate and o-ethylaniline, are sourced in bulk, and the reaction is carried out under stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-butyl-N’-(2-ethoxyphenyl)oxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxamides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

N-butyl-N’-(2-ethoxyphenyl)oxamide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the production of specialty chemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism by which N-butyl-N’-(2-ethoxyphenyl)oxamide exerts its effects involves its interaction with specific molecular targets. The oxamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The ethoxy and butyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-N’-(2-ethoxyphenyl)oxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other oxamides may not be suitable .

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